

Application Notes: Nasal Polyp Organoid Culture for Mometasone Treatment Analysis

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Compound of Interest

Compound Name: Mometasone

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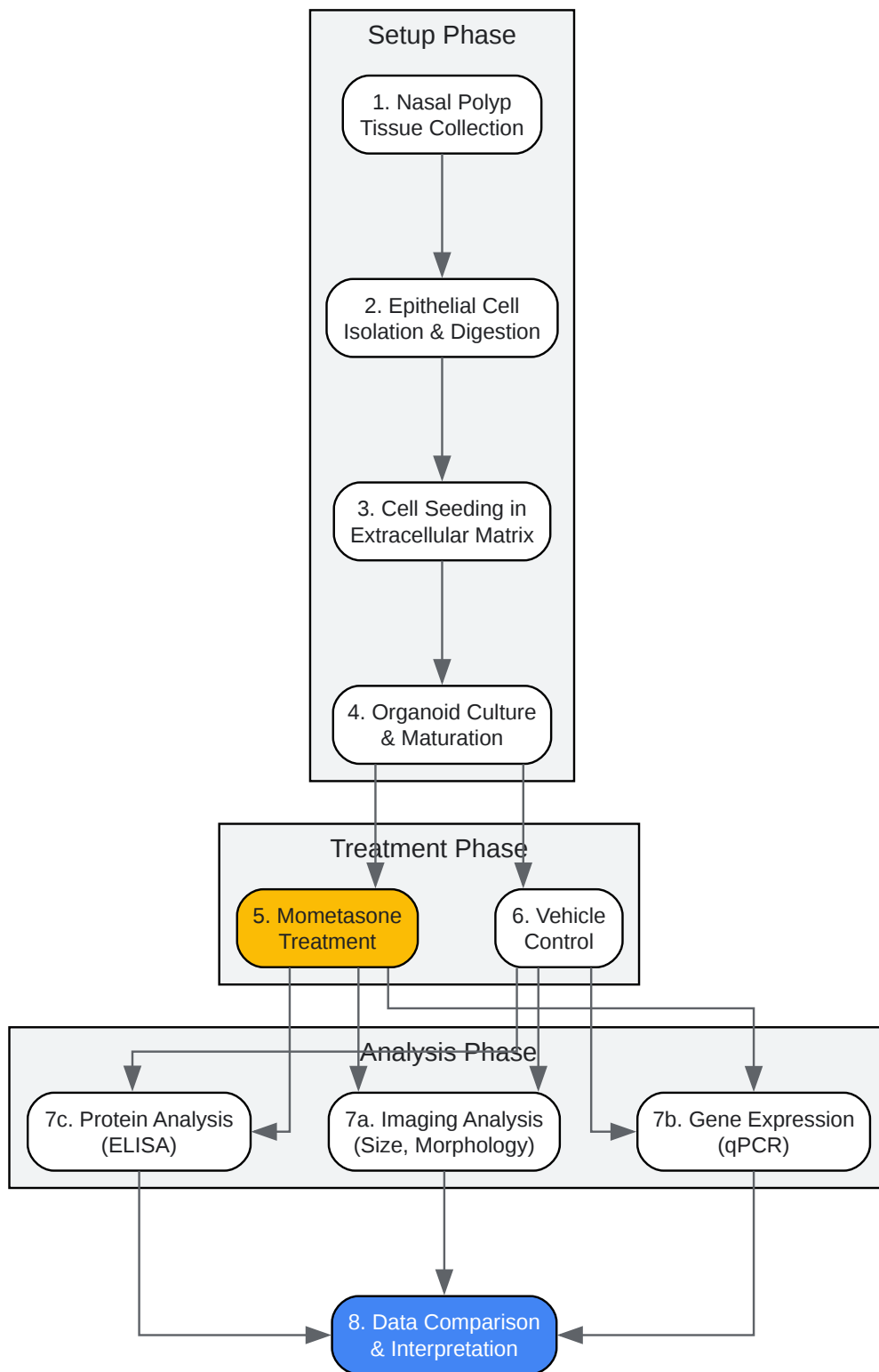
Introduction

Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) is a persistent inflammatory disease of the nasal and paranasal sinus mucosa, characterized by the presence of grape-like growths known as nasal polyps.[1] Intranasal corticosteroids, such as **Mometasone** furoate, are a primary treatment, valued for their potent anti-inflammatory properties.[2][3][4] **Mometasone** works by binding to the glucocorticoid receptor (GR), which then modulates the expression of inflammatory genes.[4][5] Three-dimensional (3D) organoid cultures derived from patient nasal polyp tissue have emerged as a sophisticated in vitro model.[1][6] These organoids replicate key structural and functional characteristics of the nasal epithelium, providing a physiologically relevant platform to investigate disease pathophysiology and evaluate therapeutic responses.[6][7] This document provides detailed protocols for the establishment of nasal polyp organoids, their treatment with **Mometasone**, and methods for analyzing the therapeutic effects.

Experimental and Logical Workflow

The overall process, from patient tissue acquisition to data analysis, involves several sequential stages. The workflow begins with the isolation of epithelial cells from fresh nasal polyp tissue, followed by their embedding in an extracellular matrix to form organoids. Once mature, these organoids can be treated with **Mometasone**, and the subsequent biological effects are quantified through various analytical methods.

Experimental Workflow for Mometasone Analysis

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Caption: Workflow from tissue collection to data analysis.

Detailed Experimental Protocols

Protocol 1: Isolation of Human Nasal Polyp Epithelial Cells

This protocol details the procedure for isolating primary epithelial cells from fresh nasal polyp tissue obtained from surgery.^{[7][8]}

- **Tissue Collection:** Aseptically collect nasal polyp tissue in a sterile tube containing Dulbecco's Modified Eagle's Medium (DMEM) on ice and transport it to the laboratory immediately.^[7]
- **Washing:** In a sterile biosafety cabinet, transfer the tissue to a petri dish and wash it three times with cold, sterile Phosphate-Buffered Saline (PBS) to remove blood and mucus.
- **Mechanical Dissociation:** Mince the tissue into small fragments (~1-2 mm²) using a sterile scalpel.^[7]
- **Enzymatic Digestion:** Transfer the minced tissue to a 15 mL conical tube containing a digestion solution (e.g., RPMI media with Dispase II and DNase I). Incubate for 1-2 hours at 37°C on a rocker.
- **Cell Dissociation:** After incubation, further dissociate the tissue by pipetting up and down vigorously with a 10 mL serological pipette, followed by a P1000 micropipette.
- **Filtration:** Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove undigested tissue fragments.
- **Cell Pelleting:** Centrifuge the filtered cell suspension at 500 x g for 5 minutes at 4°C.^[9] Discard the supernatant.
- **Red Blood Cell Lysis (Optional):** If significant red blood cell contamination is present, resuspend the pellet in 1 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature. Quench the reaction with 10 mL of PBS.
- **Final Wash:** Centrifuge the cells again at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in organoid expansion medium for cell counting.

Protocol 2: Establishment and Culture of Nasal Polyp Organoids

This protocol describes seeding the isolated cells into an extracellular matrix to form 3D organoids.

- **Cell Counting:** Determine cell viability and concentration using a hemocytometer or automated cell counter with Trypan Blue exclusion.
- **Matrix Preparation:** Thaw growth factor-reduced Matrigel (or a similar basement membrane extract) on ice overnight.^[9] Keep all tubes and pipette tips cold.
- **Cell Seeding:** Resuspend the cell pellet in the required volume of cold Matrigel to achieve a final concentration of approximately 1×10^5 to 5×10^5 cells/mL.
- **Plating:** Quickly dispense 40-50 μ L droplets of the cell-Matrigel suspension into the center of wells in a pre-warmed 24-well plate.
- **Solidification:** Place the plate in a 37°C, 5% CO₂ incubator for 20-30 minutes to allow the Matrigel domes to solidify.
- **Media Addition:** Gently add 500 μ L of pre-warmed Nasal Polyp Organoid Expansion Medium (see table below for composition) to each well, being careful not to disturb the domes.
- **Culture and Maintenance:** Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Organoids should become visible within 3-5 days and mature over 10-14 days.

Table 1: Composition of Nasal Polyp Organoid Expansion Medium

Component	Supplier	Final Concentration	Purpose
DMEM/F-12 Base Medium	Gibco	-	Basal Nutrient
N2 Supplement	Gibco	1x	Cell Survival
B27 Supplement	Gibco	1x	Cell Survival
Penicillin-Streptomycin	Gibco	100 U/mL	Antibiotic
HEPES	Gibco	10 mM	pH Buffering
Noggin	Peprotech	100 ng/mL	BMP Inhibitor
R-spondin 1	Peprotech	500 ng/mL	Wnt Agonist
EGF (Epidermal Growth Factor)	Peprotech	50 ng/mL	Proliferation
Y-27632 ROCK Inhibitor	Sigma	10 μ M	Prevent Anoikis

| A83-01 TGF- β Inhibitor | Tocris | 0.5 μ M | Inhibit Differentiation |

Protocol 3: Mometasone Treatment of Nasal Polyp Organoids

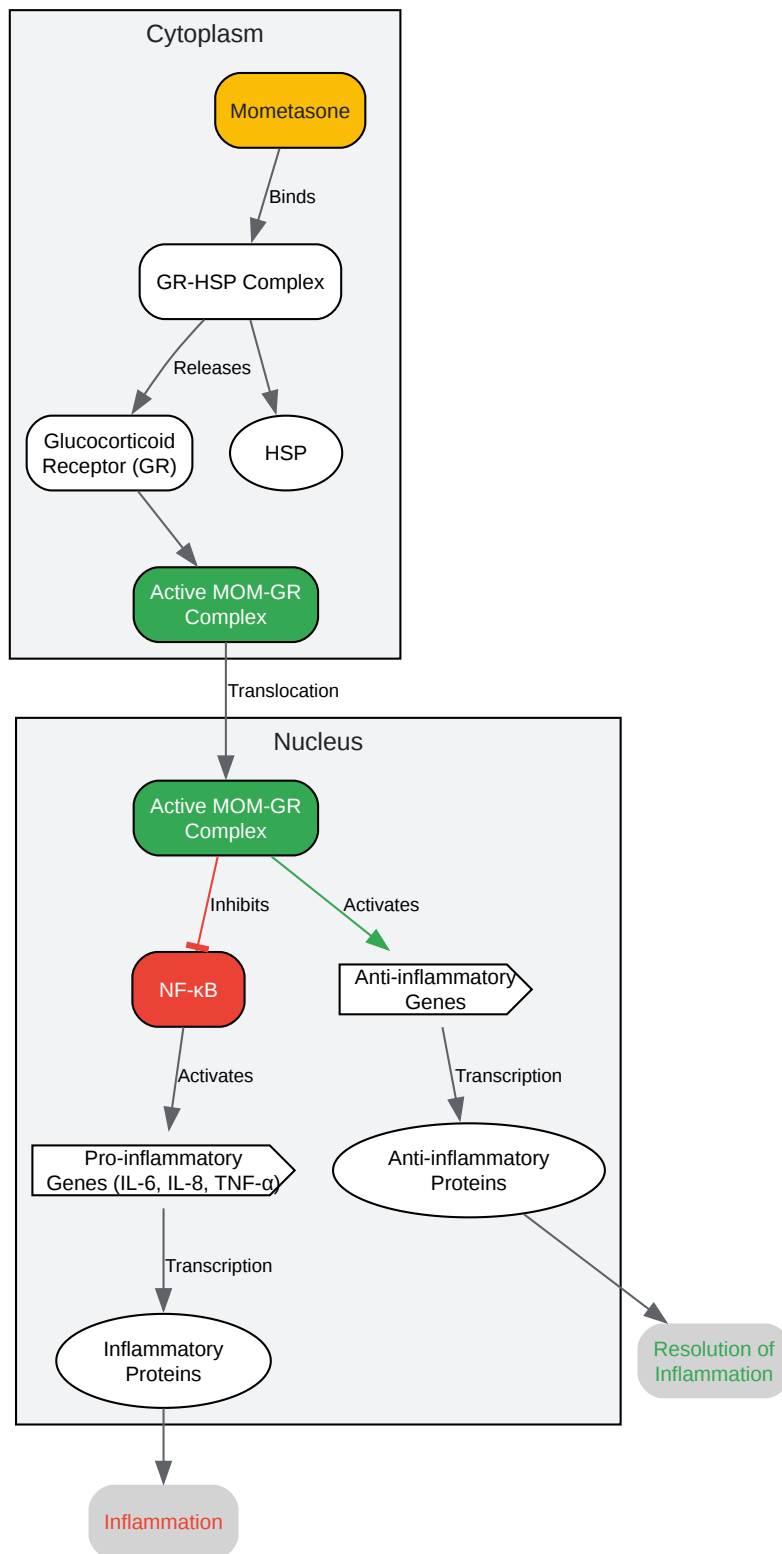
- Organoid Maturation: Use mature organoids (10-14 days old) for treatment experiments.
- Preparation of **Mometasone** Stock: Prepare a high-concentration stock solution of **Mometasone** furoate (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
- Treatment Groups:
 - Vehicle Control: Culture medium with DMSO at the same final concentration as the **Mometasone**-treated groups (e.g., 0.1%).

- **Mometasone** Treatment: Culture medium with the desired final concentration of **Mometasone** (e.g., 10 nM, 100 nM, 1 μ M).
- Treatment Application: Remove the old medium from the organoid cultures and replace it with the prepared treatment or vehicle control medium.
- Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).

Mometasone Mechanism of Action

Mometasone, a synthetic glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR).[2][5] Upon entering the cell, **Mometasone** binds to the cytoplasmic GR, causing the dissociation of heat shock proteins. The activated **Mometasone**-GR complex then translocates into the nucleus. Inside the nucleus, it acts as a transcription factor to both upregulate anti-inflammatory genes and, crucially, repress the activity of pro-inflammatory transcription factors like NF- κ B.[4][5][10] This transrepression mechanism inhibits the production of key inflammatory mediators such as cytokines (e.g., IL-6, IL-8, TNF- α) and enzymes involved in the inflammatory cascade, thereby reducing the inflammation characteristic of nasal polyps.[4]

Mometasone Anti-Inflammatory Signaling Pathway

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Caption: **Mometasone** inhibits NF-κB and promotes anti-inflammatory gene expression.

Data Presentation and Expected Results

Treatment of nasal polyp organoids with **Mometasone** is expected to reduce inflammatory markers and potentially alter organoid morphology. The following tables present hypothetical but representative data based on clinical and in vitro findings.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Effect of Mometasone on Organoid Size

Mometasone may reduce the swelling and hyperproliferation characteristic of polyp tissue, which could be reflected as a decrease in organoid size or growth rate.

Treatment Group	Mean Organoid Diameter (µm) at 72h	% Change from Vehicle
Vehicle (0.1% DMSO)	350 ± 25	0%
Mometasone (10 nM)	315 ± 20	-10%
Mometasone (100 nM)	280 ± 18	-20%
Mometasone (1 µM)	255 ± 22	-27%

Table 3: Effect of Mometasone on Pro-inflammatory Cytokine Secretion

A key outcome is the reduction of secreted pro-inflammatory cytokines, which can be measured in the culture supernatant by ELISA.

Treatment Group (48h)	IL-6 Secretion (pg/mL)	% Reduction vs. Vehicle	IL-8 Secretion (pg/mL)	% Reduction vs. Vehicle
Vehicle (0.1% DMSO)	1200 ± 110	0%	2500 ± 200	0%
Mometasone (100 nM)	650 ± 85	45.8%	1300 ± 150	48.0%

Table 4: Effect of Mometasone on Gene Expression (qPCR)

Gene expression analysis by qPCR can quantify the downregulation of genes associated with inflammation and mucus production. Data are presented as fold change relative to the vehicle control.

Treatment Group (24h)	MUC5AC Fold Change	IL6 Fold Change	IL8 Fold Change
Vehicle (0.1% DMSO)	1.0	1.0	1.0
Mometasone (100 nM)	0.65	0.40	0.45

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